

physicochemical characteristics of Ile-Ile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ile-Ile**

Cat. No.: **B12323283**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of Isoleucyl-Isoleucine (**Ile-Ile**)

Abstract

Isoleucyl-Isoleucine (**Ile-Ile**) is a dipeptide composed of two L-isoleucine residues joined by a peptide bond. As a product of protein catabolism and a fundamental dipeptide structure, understanding its physicochemical properties is crucial for various applications in biochemistry, pharmacology, and materials science. This document provides a comprehensive overview of the core physicochemical characteristics of **Ile-Ile**, details the experimental protocols for their determination, and presents logical workflows for analysis.

Core Physicochemical Properties

The fundamental properties of **Ile-Ile** are determined by its constituent amino acids and the formation of the amide linkage. The two hydrophobic, aliphatic side chains of the isoleucine residues significantly influence its characteristics, particularly its solubility and lipophilicity.

General and Computed Properties

The following table summarizes the key identifiers and computed physicochemical properties for Isoleucyl-Isoleucine.

Property	Value	Citation(s)
IUPAC Name	(2S,3S)-2-[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid	[1]
Synonyms	Ile-Ile, H-Ile-Ile-OH, L-Isoleucyl-L-isoleucine	[1] [2]
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₃	[1] [2]
Molecular Weight	244.33 g/mol	[1] [2]
Monoisotopic Mass	244.17869263 Da	[1]
Computed XLogP3	-1.8	[1]
Topological Polar Surface Area	92.4 Å ²	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	4	[1]

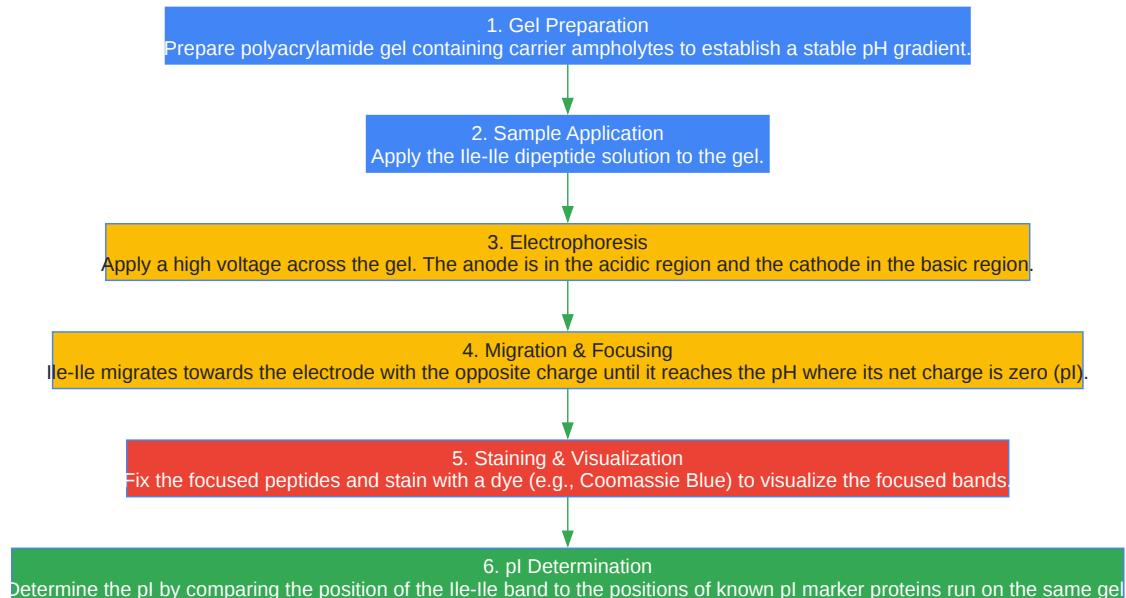
Acid-Base Properties

The acid-base behavior of **Ile-Ile** is dictated by its terminal α -amino group and terminal α -carboxyl group. The pKa values for these groups in the dipeptide are slightly different from those of the free amino acid due to the influence of the adjacent peptide bond. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.

Property	Value	Citation(s)
Theoretical pI	~7.0	[2]
pKa ₁ (α -carboxyl)	~2.3 - 2.4	[3] [4]
pKa ₂ (α -amino)	~9.6 - 9.8	[3] [4]

Note: pKa values are estimated based on the values for the free amino acid L-isoleucine, as specific experimental values for the dipeptide are not readily available. The actual values will differ slightly.

Visualizations: Structure and Experimental Workflow


Chemical Structure of L-Isoleucyl-L-Isoleucine

The structure consists of two L-isoleucine units. The carboxyl group of the N-terminal isoleucine is linked to the amino group of the C-terminal isoleucine via a peptide bond.

Caption: Zwitterionic form of L-Isoleucyl-L-Isoleucine.

Experimental Workflow: Determination of Isoelectric Point (pI)

Isoelectric focusing (IEF) is a high-resolution technique used to separate molecules, like peptides, based on their isoelectric point.

[Click to download full resolution via product page](#)

Caption: Workflow for pl determination via Isoelectric Focusing.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Determination of Isoelectric Point (pI) via Isoelectric Focusing (IEF)

The isoelectric point is the pH at which a molecule carries no net electrical charge.^{[5][6][7]} IEF separates proteins or peptides based on this property.

- Apparatus: Horizontal or vertical electrophoresis cell, high-voltage power supply, gel casting equipment.
- Reagents: Acrylamide/bis-acrylamide solution, carrier ampholytes (broad and narrow range pH), ammonium persulfate (APS), TEMED, anode solution (e.g., dilute phosphoric acid), cathode solution (e.g., dilute sodium hydroxide), pI marker kit, sample buffer, fixing solution (e.g., trichloroacetic acid), staining solution (e.g., Coomassie Brilliant Blue), destaining solution.
- Methodology:
 - Gel Casting: A thin polyacrylamide gel is polymerized with a mixture of carrier ampholytes, which are small, multicharged polymers with a wide range of pI values.
 - Gradient Formation: Upon application of an electric field, the carrier ampholytes migrate to their respective pI values, creating a continuous and stable pH gradient within the gel.
 - Sample Application: The **Ile-Ile** sample, along with pI markers, is applied to the gel.
 - Focusing: A high voltage is applied. If **Ile-Ile** is at a pH below its pI, it will be positively charged and migrate toward the cathode. If it is at a pH above its pI, it will be negatively charged and migrate toward the anode. This migration continues until the dipeptide reaches the point in the pH gradient that is equal to its pI, at which point it has no net charge and stops migrating.
 - Visualization: After focusing is complete, the gel is fixed to immobilize the peptide bands and then stained.
 - Analysis: The position of the sample band is compared against the positions of the known pI markers to determine the pI of **Ile-Ile**.

Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a measure of lipophilicity.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Apparatus: Separatory funnels or vials, shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV or LC-MS).
- Reagents: n-Octanol (HPLC grade, pre-saturated with water), Water (HPLC grade, pre-saturated with n-octanol), **Ile-Ile** standard.
- Methodology (Shake-Flask Method):
 - Preparation: A solution of **Ile-Ile** is prepared in one of the phases (e.g., water).
 - Partitioning: A known volume of the **Ile-Ile** solution is added to a known volume of the second, immiscible solvent (e.g., n-octanol) in a separatory funnel.
 - Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the dipeptide to partition between the two phases until equilibrium is reached.
 - Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to ensure complete separation.
 - Concentration Measurement: The concentration of **Ile-Ile** in each phase is carefully measured using a suitable analytical technique like HPLC-UV.
 - Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: $P = [\text{Ile-Ile}]_{\text{octanol}} / [\text{Ile-Ile}]_{\text{aqueous}}$
 - The LogP is then calculated as the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects absorption and distribution.

- Apparatus: Scintillation vials, orbital shaker/incubator, filtration system (e.g., 0.22 μ m syringe filters), analytical instrument for concentration measurement (e.g., HPLC-UV).
- Reagents: **Ile-Ile** solid, purified water or buffer of a specific pH.
- Methodology (Equilibrium Shake-Flask Method):
 - Sample Preparation: An excess amount of solid **Ile-Ile** is added to a vial containing a known volume of the aqueous medium (e.g., pH 7.4 buffer). This ensures that a saturated solution is formed.
 - Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
 - Phase Separation: The suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered to remove all undissolved solids.
 - Quantification: The concentration of the dissolved **Ile-Ile** in the clear filtrate is determined by a validated analytical method.
 - Result: The measured concentration represents the equilibrium solubility of the dipeptide under the specified conditions (temperature and pH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Ile-Ile | C12H24N2O3 | CID 7010568 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. novoprolabs.com [novoprolabs.com]
3. Ch27 pKa and pI values [chem.ucalgary.ca]
4. Star Republic: Guide for Biologists [sciencegateway.org]

- 5. Isoelectric point - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [physicochemical characteristics of Ile-Ile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12323283#physicochemical-characteristics-of-ile-ile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com